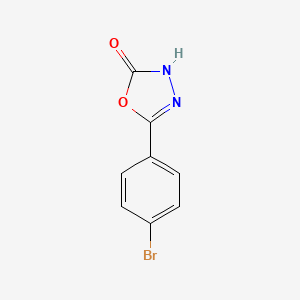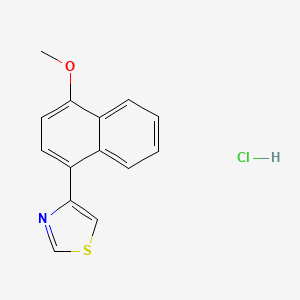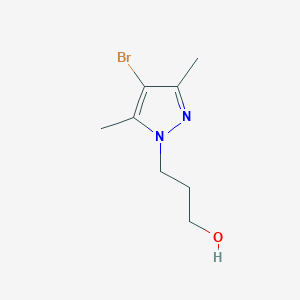
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a propanol group . The pyrazole ring in the structure is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.11 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.Applications De Recherche Scientifique
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in the synthesis of these imidazole containing compounds.
Antitubercular Potential
Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that the compound could be used in the development of new drugs for treating tuberculosis.
Starting Material in the Synthesis of 1,4’-Bipyrazoles
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in medicinal chemistry due to their wide range of biological activities.
Synthesis of Various Pharmaceutical and Biologically Active Compounds
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could be used in the development of new drugs for various diseases.
Antileishmanial and Antimalarial Evaluation
Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be evaluated for their antileishmanial and antimalarial activities . This suggests that the compound could be used in the development of new drugs for treating leishmaniasis and malaria.
Molecular Simulation Studies
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in molecular simulation studies to justify the potent in vitro antipromastigote activity of certain compounds . This suggests that the compound could be used in the development of new drugs for treating various diseases.
Safety and Hazards
Orientations Futures
As a research chemical, the future directions for this compound could involve its use in various chemical reactions, potentially serving as a building block in the synthesis of more complex molecules. Its use could also extend to various fields such as medicinal chemistry, materials science, and more .
Propriétés
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDALWIAGKTUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCO)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586332 |
Source


|
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
CAS RN |
925607-98-3 |
Source


|
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
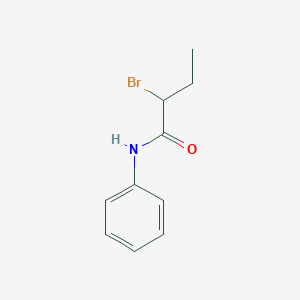
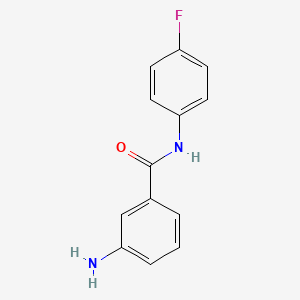
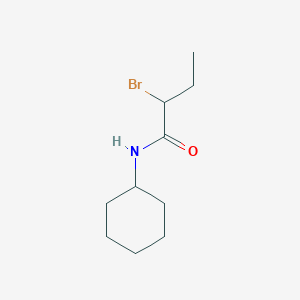

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
